

physicochemical properties of 4-(piperidin-1-yl)benzaldehyde

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Compound of Interest

Compound Name: 4-(Piperidin-1-yl)benzaldehyde

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An In-depth Technical Guide to the Physicochemical Properties of 4-(piperidin-1-yl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of **4-(piperidin-1-yl)benzaldehyde** (CAS No. 10338-57-5). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data with practical, field-proven insights. It details the compound's structural attributes, spectroscopic signature, and key physical constants. Furthermore, it presents validated, step-by-step protocols for its synthesis, purification, and analytical assessment, establishing a foundation for its effective use as a versatile building block in modern chemical and pharmaceutical research.

Introduction and Molecular Overview

4-(piperidin-1-yl)benzaldehyde is a substituted aromatic aldehyde that has garnered significant interest as a synthetic intermediate. Its structure incorporates a benzaldehyde core, where the para-position is substituted with a piperidine ring via a tertiary amine linkage. This unique combination of a reactive aldehyde group and a nucleophilic piperidine moiety makes it a valuable precursor for a wide range of more complex molecules. It is frequently utilized in the synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory and antibacterial agents, as well as specialized materials like fluorophores.^{[1][2]} Understanding its fundamental physicochemical properties is paramount for its efficient handling, reaction optimization, and the characterization of its derivatives.

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Core Physicochemical Data

The reliable application of any chemical compound begins with an accurate understanding of its fundamental properties. The data presented below have been consolidated from verified sources to provide a robust reference for laboratory use.

Property	Value	Source(s)
CAS Number	10338-57-5	[3]
Molecular Formula	C ₁₂ H ₁₅ NO	[3][4]
Molecular Weight	189.25 g/mol	[4][5]
Appearance	White to light yellow crystalline solid/powder	[1][2]
Melting Point	61-64 °C	[4]
Boiling Point	344.3 °C at 760 mmHg	[4]
Density	1.091 g/cm ³	[4]
Solubility	Low solubility in water. Recrystallized from methanol, indicating moderate solubility in hot methanol.	[1][2]
InChI Key	ILJVPSVCFVQUAD-UHFFFAOYSA-N	[4]
SMILES	O=Cc1ccc(cc1)N1CCCCC1	

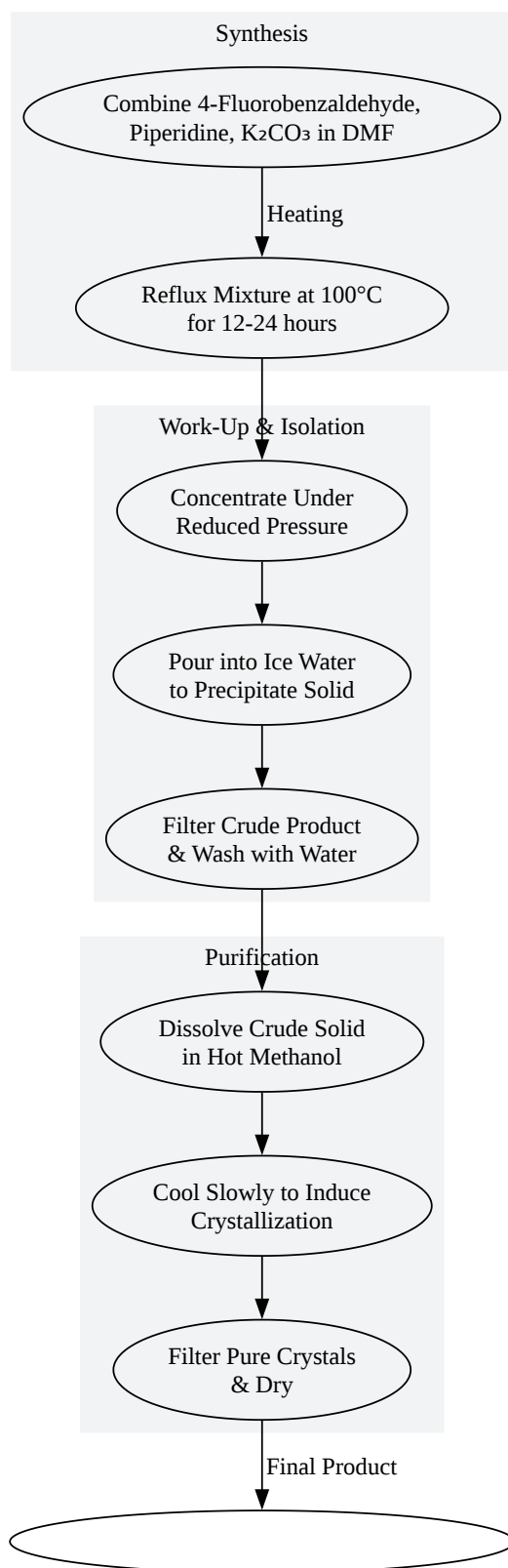
Synthesis and Purification Workflow

The most common and efficient synthesis of **4-(piperidin-1-yl)benzaldehyde** is achieved through a nucleophilic aromatic substitution reaction. This process involves the displacement of a good leaving group, typically a halide, from the para position of a benzaldehyde derivative by piperidine.

Causality in Experimental Design:

- Choice of Substrate: 4-Fluorobenzaldehyde is often the preferred starting material. The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, making it an excellent leaving group in this context.[1][2]

- Solvent Selection: Dimethylformamide (DMF) is an ideal solvent for this reaction. As a polar aprotic solvent, it effectively solvates the potassium carbonate and the polar intermediates without participating in the reaction, facilitating a high reaction rate.[\[1\]](#)[\[6\]](#)
- Base: Anhydrous potassium carbonate (K_2CO_3) is used as a mild base to neutralize the hydrofluoric acid (HF) byproduct formed during the reaction, driving the equilibrium towards the product.[\[1\]](#)[\[6\]](#)
- Purification Method: The product exhibits significantly different solubility in hot versus cold methanol, making recrystallization an excellent method for purification. The crude product, being largely non-polar, has low solubility in water, which is exploited during the work-up to precipitate it from the reaction mixture.[\[1\]](#)[\[2\]](#)



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Detailed Synthesis Protocol

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzaldehyde (1.0 eq), piperidine (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in dimethylformamide (DMF).^{[1][6]}
- **Reaction Execution:** Heat the mixture to 100 °C and maintain at reflux for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).^{[1][2]}
- **Work-Up:** After completion, allow the mixture to cool to room temperature. Reduce the solvent volume under vacuum.^{[1][2]}
- **Precipitation:** Pour the concentrated residue into a beaker of ice-cold water with stirring. A yellow solid should precipitate.^{[1][2]}
- **Isolation:** Collect the crude solid by vacuum filtration, washing thoroughly with cold water to remove residual DMF and salts.^[1]
- **Purification:** Transfer the crude solid to a new flask and add a minimal amount of hot methanol to fully dissolve it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.^[1]
- **Final Product:** Collect the purified yellow crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry under vacuum.^[1] A typical yield is >95%.^{[1][2]}

Spectroscopic and Analytical Characterization

Structural confirmation is a critical, self-validating step in any synthesis. The following section outlines the expected spectroscopic data for **4-(piperidin-1-yl)benzaldehyde** and provides generalized protocols for obtaining them.

Technique	Expected Observations
^1H NMR	- Aldehyde proton (CHO) singlet between δ 9.5-10.0 ppm. - Aromatic protons as two doublets between δ 6.8-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. - Piperidine protons as multiplets between δ 1.5-3.5 ppm. [6]
^{13}C NMR	- Carbonyl carbon (C=O) signal around δ 190 ppm. - Aromatic carbons between δ 110-155 ppm. - Piperidine carbons between δ 24-50 ppm. [7]
IR Spectroscopy	- Strong, sharp C=O stretch around 1680-1700 cm^{-1} . - Aldehyde C-H stretches (Fermi doublet) around 2720 cm^{-1} and 2820 cm^{-1} . - Aromatic C=C stretches around 1500-1600 cm^{-1} . [8] [9]
Mass Spectrometry	- Expected $[\text{M}+\text{H}]^+$ ion at m/z 190.12. [10]

General Analytical Protocols

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Prepare a ~5-10 mg/mL solution of the compound in deuterated chloroform (CDCl_3) or dimethyl sulfoxide ($\text{DMSO}-d_6$).
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ^1H and ^{13}C spectra on a 400 MHz or higher spectrometer. Reference the spectra to the residual solvent peak.
- Infrared (IR) Spectroscopy:
 - For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the crystalline powder directly on the ATR crystal.
 - Acquire the spectrum, typically over a range of 4000-400 cm^{-1} .

- Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.
- Mass Spectrometry (MS):
 - Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.
 - Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
 - Use Electrospray Ionization (ESI) in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Reactivity, Safety, and Storage

Reactivity Profile

The compound's reactivity is dominated by its aldehyde functional group. It readily undergoes reactions typical of aldehydes, such as reductive amination, Wittig reactions, and condensation reactions (e.g., with thiosemicarbazides to form thiosemicarbazones).[6] This makes it a key starting material for creating diverse molecular scaffolds.[1]

Safety and Handling

4-(piperidin-1-yl)benzaldehyde is classified as an irritant.[5]

- Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
- Precautionary Measures: Handle in a well-ventilated area or chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[11]

Storage Conditions

The compound is noted to be air-sensitive.

- Recommended Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[12] Keep in a cool, dry, and dark place to prevent degradation.

Conclusion

4-(piperidin-1-yl)benzaldehyde is a foundational building block in medicinal chemistry and materials science, valued for its straightforward synthesis and versatile reactivity. This guide has provided a detailed examination of its core physicochemical properties, offering researchers the necessary data and protocols for its confident and effective use. Adherence to the outlined analytical and handling procedures will ensure both the integrity of experimental outcomes and the safety of laboratory personnel.

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References

1. 4-PIPERIDIN-1-YL-BENZALDEHYDE | 10338-57-5 [chemicalbook.com]
2. 错误页 [amp.chemicalbook.com]
3. scbt.com [scbt.com]
4. alfa-chemistry.com [alfa-chemistry.com]
5. 4-哌啶-1-基-苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
6. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
7. spectrabase.com [spectrabase.com]
8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
9. researchgate.net [researchgate.net]
10. PubChemLite - 4-(piperidin-1-yl)benzaldehyde (C12H15NO) [pubchemlite.lcsb.uni.lu]
11. peptide.com [peptide.com]

- 12. 4-PIPERIDIN-1-YL-BENZALDEHYDE Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
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